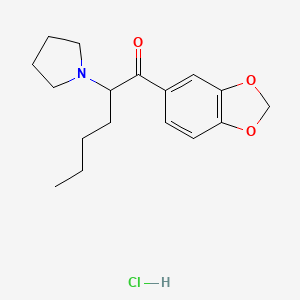
MDPHP (chlorhydrate)
Vue d'ensemble
Description
3,4-Methylenedioxy-α-pyrrolidinohexiophenone (Mdphp(hydrochloride)) is a stimulant belonging to the cathinone class. It was originally developed in the 1960s and has been reported as a novel designer drug . This compound is closely related to the potent stimulant 3,4-methylenedioxypyrovalerone (MDPV) but with slightly milder effects .
Applications De Recherche Scientifique
3,4-Methylenedioxy-α-pyrrolidinohexiophenone has several scientific research applications:
Mécanisme D'action
Target of Action
MDPHP (3’,4’-Methylenedioxy-α-pyrrolidinohexiophenone) is a potent norepinephrine-dopamine reuptake inhibitor . Its primary targets are the norepinephrine transporter (NET) and the dopamine transporter (DAT), which play crucial roles in the regulation of norepinephrine and dopamine levels in the synaptic cleft .
Mode of Action
MDPHP interacts with its targets (NET and DAT) by inhibiting the reuptake of norepinephrine and dopamine. This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and leading to enhanced stimulation of the post-synaptic neurons .
Biochemical Pathways
These pathways are involved in a range of physiological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, its onset and duration of action, and its potential for toxicity .
Result of Action
The molecular and cellular effects of MDPHP’s action primarily involve the stimulation of the central nervous system. This stimulation is due to the increased levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neuronal activity . The specific cellular effects can vary depending on the individual’s physiological state and the presence of other substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MDPHP. Factors such as the presence of other substances, the individual’s physiological state, and the method of administration can all impact the effects of MDPHP . For instance, the presence of other stimulants could potentially enhance the effects of MDPHP, while certain physiological conditions could alter its metabolism and excretion .
Analyse Biochimique
Biochemical Properties
Mdphp(hydrochloride) acts as a potent norepinephrine-dopamine reuptake inhibitor . The IC50 values for Mdphp(hydrochloride) are 0.06 μM at NET, 0.05 μM at DAT and 9 μM at SERT . This suggests that Mdphp(hydrochloride) interacts with these transporters, inhibiting the reuptake of norepinephrine and dopamine, and thus increasing their concentrations in the synaptic cleft .
Cellular Effects
The increased concentrations of norepinephrine and dopamine in the synaptic cleft due to the action of Mdphp(hydrochloride) can have various effects on cellular processes . These neurotransmitters are known to play key roles in mood regulation, attention, and the reward system . Therefore, Mdphp(hydrochloride) could potentially influence these cellular functions .
Molecular Mechanism
Mdphp(hydrochloride) exerts its effects at the molecular level by binding to and inhibiting the norepinephrine and dopamine transporters . This inhibition prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft . The increased neurotransmitter levels can then activate their respective receptors, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxy-α-pyrrolidinohexiophenone typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and a suitable alkyl halide under controlled conditions . The reaction conditions often include the use of solvents like methanol or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Methylenedioxy-α-pyrrolidinohexiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-α-pyrrolidinohexiophenone is similar to other synthetic cathinones such as:
3,4-Methylenedioxypyrovalerone (MDPV): Known for its potent stimulant effects.
α-Pyrrolidinohexiophenone (α-PHP): Another stimulant with similar chemical structure.
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): Shares structural similarities and stimulant properties.
Despite these similarities, 3,4-Methylenedioxy-α-pyrrolidinohexiophenone is unique in its slightly milder effects compared to MDPV and its specific inhibition profile for neurotransmitter reuptake .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJNLZRWBOFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344804 | |
| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-61-5 | |
| Record name | 1-Hexanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24622-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenedioxypyrrolidinohexiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENEDIOXYPYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z239F67BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Ethanonaphth[2,3-b]oxirene-8,9-dione, 1a,2,7,7a-tetrahydro-, (1aalpha,2alpha,7alpha,7aalpha)- (9](/img/new.no-structure.jpg)
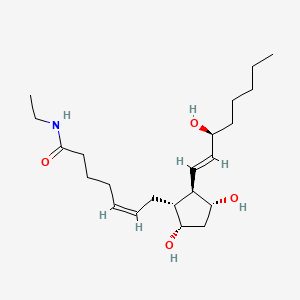

![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)
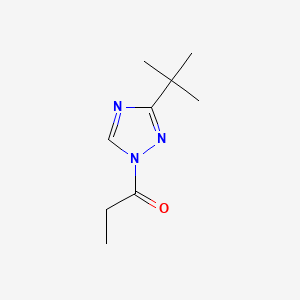
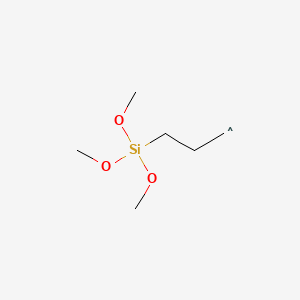
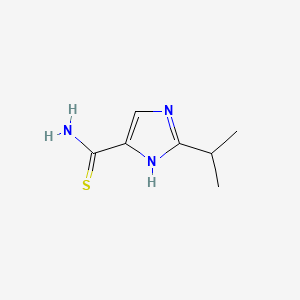

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
